molecular formula C16H16FNO3 B6380393 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% CAS No. 1261968-60-8

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%

Cat. No. B6380393
CAS RN: 1261968-60-8
M. Wt: 289.30 g/mol
InChI Key: XOSBJJGCMRJPCX-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a phenol derivative, meaning it contains a hydroxyl group attached to an aromatic ring. The compound is soluble in water and organic solvents, making it an ideal choice for a wide range of scientific experiments.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used in the synthesis of fluorescent probes and imaging agents. Additionally, it is used as a catalyst in organic reactions and as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is not yet fully understood. However, it is known that the compound acts as a nucleophile in organic reactions, which means it can react with an electrophilic compound to form a new molecule. Additionally, the compound can act as a catalyst in certain reactions, speeding up the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% are not yet fully understood. However, studies have shown that the compound can interact with certain enzymes and receptors in the body, leading to changes in gene expression and the production of certain proteins. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties in animal models.

Advantages and Limitations for Lab Experiments

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% has several advantages and limitations when used in laboratory experiments. The compound is relatively inexpensive and easy to obtain, making it an ideal choice for research purposes. Additionally, the compound is soluble in a variety of solvents, making it suitable for a variety of experimental conditions. However, the compound can be toxic if not handled properly and may produce hazardous fumes when heated.

Future Directions

The potential applications of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% are vast and varied. Future research could focus on the synthesis of novel compounds using the compound as a starting material. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound on the body. Finally, research could be conducted to explore the potential of the compound as an anti-inflammatory, anti-tumor, or anti-cancer agent.

Synthesis Methods

The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% can be accomplished through a number of methods. The most commonly used method is the Suzuki coupling reaction, which involves the reaction of an organoboron compound with an aryl halide. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction results in the formation of the desired product. Other methods of synthesis include the Ullmann reaction, the Stille reaction, and the Buchwald-Hartwig reaction.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-3-18-16(20)12-6-4-10(8-13(12)17)11-5-7-15(21-2)14(19)9-11/h4-9,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSBJJGCMRJPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685767
Record name N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol

CAS RN

1261968-60-8
Record name N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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